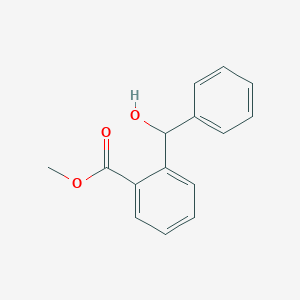![molecular formula C26H21ClN2O7S B14462968 5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid CAS No. 72121-77-8](/img/structure/B14462968.png)
5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid is a complex organic compound with a unique structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its intricate molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core tetracyclic structure, followed by the introduction of the ethoxycarbonyl and methyl groups. The final steps involve the chlorination and sulfonation of the benzene ring.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Applications De Recherche Scientifique
5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the interactions between small molecules and biological macromolecules.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid: This compound is unique due to its specific structure and functional groups.
Other Tetracyclic Compounds: These compounds share a similar core structure but may have different functional groups and properties.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
72121-77-8 |
|---|---|
Formule moléculaire |
C26H21ClN2O7S |
Poids moléculaire |
541.0 g/mol |
Nom IUPAC |
5-chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C26H21ClN2O7S/c1-3-36-26(32)29-20-6-4-5-14-10-17-23(16(24(14)20)12-22(29)30)13(2)9-19(25(17)31)28-18-8-7-15(27)11-21(18)37(33,34)35/h4,6-12,17,28H,3,5H2,1-2H3,(H,33,34,35) |
Clé InChI |
LFHAFNXVHNQXMY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1C2=C3C(=CC4C(=C(C=C(C4=O)NC5=C(C=C(C=C5)Cl)S(=O)(=O)O)C)C3=CC1=O)CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


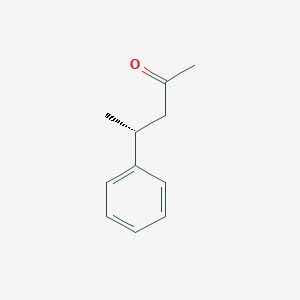
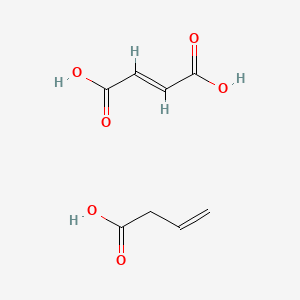
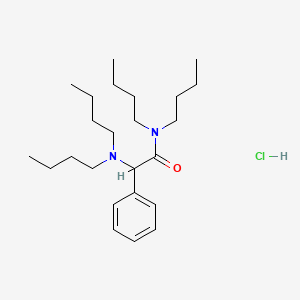
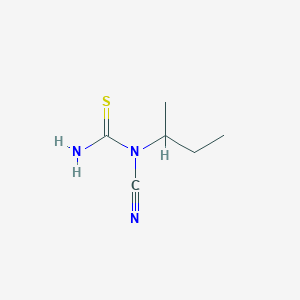
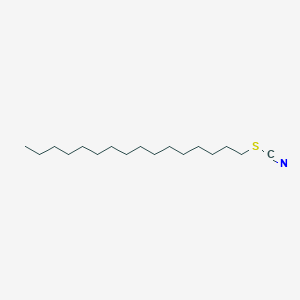
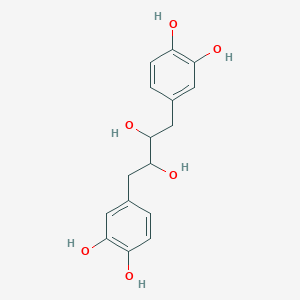
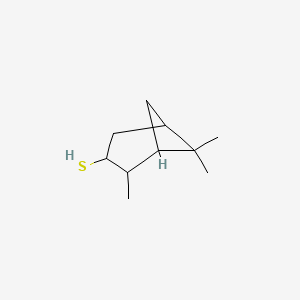


![2-Butanol, 3-methyl-1-[(R)-(4-methylphenyl)sulfinyl]-, (2S)-](/img/structure/B14462922.png)
acetate](/img/structure/B14462924.png)

![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
